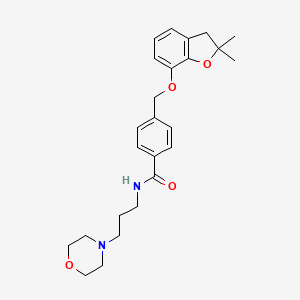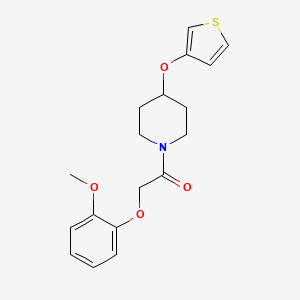![molecular formula C18H15FN2O2 B2844512 N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide CAS No. 2415631-74-0](/img/structure/B2844512.png)
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide, also known as FMQC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMQC belongs to the class of quinoline carboxamides and has been found to possess a wide range of pharmacological properties.
Wirkmechanismus
The mechanism of action of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide varies depending on the target protein it interacts with. In the case of VGLUT1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide binds to the active site of the protein and prevents the uptake of glutamate into synaptic vesicles. In the case of MDR1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide binds to the substrate-binding site of the protein and prevents the efflux of chemotherapeutic agents from cancer cells. In the case of HCV RNA-dependent RNA polymerase inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide binds to the active site of the enzyme and prevents the synthesis of viral RNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide vary depending on the target protein it interacts with. In the case of VGLUT1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide leads to a decrease in glutamate release and has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In the case of MDR1 inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide leads to an increase in the intracellular concentration of chemotherapeutic agents and enhances their cytotoxic effects on cancer cells. In the case of HCV RNA-dependent RNA polymerase inhibition, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide leads to a decrease in viral replication and has been shown to have therapeutic potential in animal models of HCV infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide is its potent and selective inhibition of target proteins, which makes it a valuable tool for studying their biological functions. However, one of the limitations of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results. Therefore, careful dose-response studies and toxicity assessments are necessary when using N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide. One direction is the development of more potent and selective analogs of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide for therapeutic applications. Another direction is the elucidation of the molecular mechanisms underlying the neuroprotective effects of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide in animal models of stroke and traumatic brain injury. Additionally, the potential of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide as a therapeutic agent for other neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored. Finally, the development of N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide-based diagnostic tools for the detection of HCV infection should be investigated.
Synthesemethoden
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide can be synthesized by reacting 2-fluorobenzylamine with 6-methoxyquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified by column chromatography to obtain pure N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been found to act as a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles. This inhibition leads to a decrease in glutamate release and has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
In oncology, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been found to possess anti-tumor activity by inhibiting the activity of the multidrug resistance protein 1 (MDR1), which is responsible for the efflux of chemotherapeutic agents from cancer cells. This inhibition leads to an increase in the intracellular concentration of chemotherapeutic agents and enhances their cytotoxic effects on cancer cells.
In infectious diseases, N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide has been found to possess antiviral activity against the hepatitis C virus (HCV) by inhibiting the activity of the viral RNA-dependent RNA polymerase. This inhibition leads to a decrease in viral replication and has been shown to have therapeutic potential in animal models of HCV infection.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-13-6-7-17-15(10-13)14(8-9-20-17)18(22)21-11-12-4-2-3-5-16(12)19/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKHXSKXJSUJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)

![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2844443.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)
![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)
